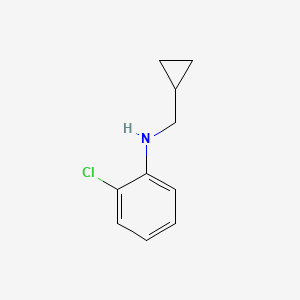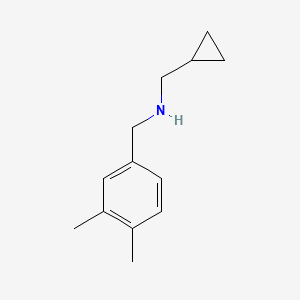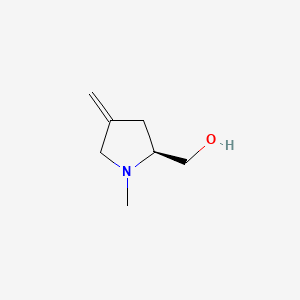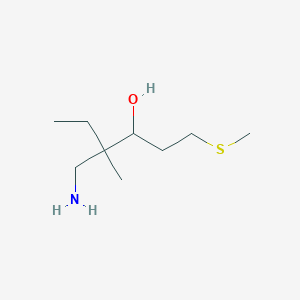
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol is an organic compound with the molecular formula C8H19NOS It is characterized by the presence of an aminomethyl group, a methylthio group, and a hydroxyl group on a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-(methylthio)hexan-3-one with an aminomethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the aminomethyl group. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the aminomethylation reaction, and subsequent purification steps such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 4-methyl-1-(methylthio)hexan-3-one.
Reduction: Formation of 4-(aminomethyl)-4-methylhexan-3-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methylthio group may participate in hydrophobic interactions, enhancing the compound’s binding affinity. The hydroxyl group can also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Hexan-3-ol: A secondary alcohol with a similar hexane backbone but lacking the aminomethyl and methylthio groups.
4-Methyl-1-(methylthio)hexan-3-one: A ketone derivative with a similar structure but different functional groups.
Uniqueness
4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol is unique due to the presence of both aminomethyl and methylthio groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H21NOS |
|---|---|
Molecular Weight |
191.34 g/mol |
IUPAC Name |
4-(aminomethyl)-4-methyl-1-methylsulfanylhexan-3-ol |
InChI |
InChI=1S/C9H21NOS/c1-4-9(2,7-10)8(11)5-6-12-3/h8,11H,4-7,10H2,1-3H3 |
InChI Key |
WBTVDXIFXAHCOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(CCSC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


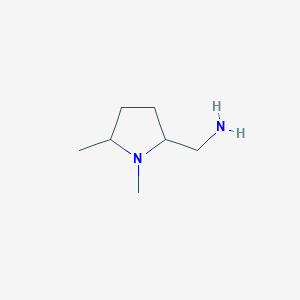
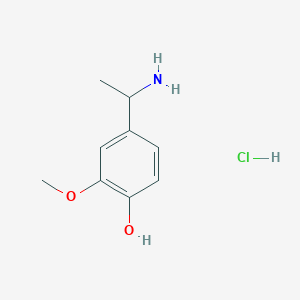
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)


![Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13647228.png)
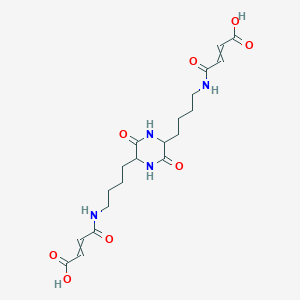
![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)

